molecular formula C15H27F3 B12545892 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene CAS No. 821799-50-2

3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene

Cat. No.: B12545892
CAS No.: 821799-50-2
M. Wt: 264.37 g/mol
InChI Key: BJQKCLRDXYOSRS-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene is an organic compound characterized by the presence of a trifluoromethyl group and an isopropyl group attached to an undecene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undec-1-ene, isopropyl bromide, and trifluoromethyl iodide.

    Reaction Conditions: The reaction conditions may include the use of a strong base, such as sodium hydride, to deprotonate the starting materials and facilitate the nucleophilic substitution reactions.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The trifluoromethyl and isopropyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas can be used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yl)-3-(trifluoromethyl)dec-1-ene: Similar structure with one less carbon atom in the backbone.

    3-(Propan-2-yl)-3-(trifluoromethyl)dodec-1-ene: Similar structure with one more carbon atom in the backbone.

    3-(Propan-2-yl)-3-(trifluoromethyl)undecane: Saturated version of the compound.

Properties

CAS No.

821799-50-2

Molecular Formula

C15H27F3

Molecular Weight

264.37 g/mol

IUPAC Name

3-propan-2-yl-3-(trifluoromethyl)undec-1-ene

InChI

InChI=1S/C15H27F3/c1-5-7-8-9-10-11-12-14(6-2,13(3)4)15(16,17)18/h6,13H,2,5,7-12H2,1,3-4H3

InChI Key

BJQKCLRDXYOSRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=C)(C(C)C)C(F)(F)F

Origin of Product

United States

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